Subasumstat
Overview
Description
SUMOylation is a post-translational modification involving the attachment of small ubiquitin-like modifier proteins to target proteins, which regulates various cellular processes such as gene expression, DNA repair, and intracellular signaling . Subasumstat has shown potential in enhancing antitumor immunity by promoting innate and adaptive immune responses .
Mechanism of Action
Subasumstat, also known as TAK-981, is a small molecule that selectively and reversibly inhibits SUMO-activating enzyme . This compound has been the subject of extensive research due to its potential in enhancing innate immunity and its antitumor effects .
Target of Action
The primary target of this compound is the SUMO-activating enzyme (SAE) . SUMOylation is a post-translational modification that leads to the covalent attachment of small ubiquitin-like modifiers (SUMO) proteins to lysine residues of a target protein . This process is essential for the regulation of genomic integrity, gene expression, and intracellular signaling .
Mode of Action
This compound binds and forms an adduct with SUMO, stopping the protein from transferring from the SUMO-activating enzyme to SUMO-conjugating enzyme UBC9 . This action blocks the SUMOylation of target proteins . By inhibiting SUMOylation, this compound can enhance antitumor immunity by restoring endogenous type 1 IFN signaling in immune cells .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates IFN-dependent innate immune responses by restoring endogenous IFN production, resulting in activation of both innate and adaptive immune cells . In addition to cytoplasmic proteins, mitochondrial proteins are heavily de-SUMOylated upon treatment with this compound . This leads to changes in mitochondrial dynamics, as assessed by the expression of mitochondrial proteins .
Pharmacokinetics
The pharmacokinetic activity of this compound is linear and decreases in a tri-phasic manner . The recommended phase 2 dose of this compound, based on pharmacodynamics and safety data, is 90 mg biweekly .
Result of Action
Treatment with this compound results in IFN1-dependent macrophage and natural killer (NK) cell activation, promoting macrophage phagocytosis and NK cell cytotoxicity . It also enhances the activity of tumor-targeting anti–PD-1 antibodies that rely on activated innate or adaptive immune cells to elicit their antitumor effects . In vivo studies have demonstrated enhanced antitumor activity of this compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure of primary MCL cells to this compound in stromal conditions (CD40L- or BAFF expressing stroma) induced apoptosis and reduced OXPHOS . Furthermore, this compound’s effects on the tumor microenvironment were assessed through PD-L1 IHC. There was an increase in PD-L1 combined positive score in most on-treatment tumors, consistent with this compound’s ability to enhance IFN production, leading to induction of an inflammatory landscape in the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
Subasumstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the SUMO-activating enzyme, leading to rapid protein desumoylation in a dose-dependent manner . This interaction affects a variety of cellular processes, including the regulation of genomic integrity, gene expression, and intracellular signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It restricts the growth of certain cell lines, induces pronounced double-strand DNA breaks, and causes cell cycle arrest . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates the DNA damage, NF-κB, and OXPHOS signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms a covalent adduct with an activated SUMO protein, thereby blocking the SUMOylation of target proteins . This leads to rapid protein desumoylation, prominently in the 90 kDa region . It also induces pronounced double-strand DNA breaks and cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Treatment with this compound leads to rapid (within 2 hours) protein desumoylation in a dose-dependent manner . It also induces mitochondrial membrane depolarization, loss of mitochondrial integrity, and a change in mitochondrial dynamics . Furthermore, it results in a dramatic downmodulation of OXPHOS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Treatment with this compound restricted the growth of certain cell lines with an IC 50 of approximately 10 nM . It also showed synergistic tumor growth inhibition and activation of CD8+ T cells and natural killer cells in syngeneic mouse models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It leads to the downmodulation of TCA substrates, while glycolysis substrates remain unchanged . This suggests that this compound may have a significant impact on cellular metabolism.
Subcellular Localization
Current studies suggest that in addition to cytoplasmic proteins, mitochondrial proteins are heavily de-SUMOylated upon treatment of cells with this compound . This indicates that this compound may have a significant impact on the function of mitochondrial proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Subasumstat is synthesized through a series of chemical reactions involving the formation of an adduct with SUMO proteins. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality standards. The production methods are designed to be scalable and cost-effective for commercial use .
Chemical Reactions Analysis
Types of Reactions: Subasumstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chemical structure of this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Subasumstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study SUMOylation and its role in cellular processes.
Biology: Investigated for its effects on gene expression, DNA repair, and intracellular signaling.
Industry: Utilized in the development of novel cancer therapies and immune-modulating agents.
Comparison with Similar Compounds
Ginkgolic Acid: Another SUMOylation inhibitor with potential antitumor activity.
ML-792: A selective inhibitor of SUMO-activating enzyme with similar mechanisms of action.
Uniqueness of Subasumstat: this compound is unique in its ability to enhance both innate and adaptive immune responses by promoting type 1 interferon signaling. This dual mechanism of action makes it a promising candidate for combination therapies with other immune-modulating agents .
Properties
IUPAC Name |
[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZVMYMQHNYJB-UNXOBOICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Subasumstat binds and forms an adduct with SUMO, stopping the protein from transferring from the SUMO-activating enzyme to SUMO-conjugating enzyme UBC9. Downstream, this stops many sumoylated protein-mediated pathways from occurring in tumor cells, like DNA repair, metastasis, and proliferation. Subasumstat is also able to increase the production of type 1 interferon, which activates antitumor immune responses in cells and signals for increased tumor cell death. | |
Record name | Subasumstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1858276-04-6 | |
Record name | Subasumstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858276046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Subasumstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SUBASUMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43H3V6M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TAK-981 (Subasumstat) and how does it work?
A1: TAK-981 (this compound), also known as [(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate, is a first-in-class, small-molecule inhibitor of SUMOylation. [] It acts by selectively and irreversibly blocking the activity of the SUMO-activating enzyme (SAE), which is responsible for the initial step in the SUMOylation cascade. [, ] This cascade involves the covalent attachment of small ubiquitin-like modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability. [, ] By preventing SUMOylation, TAK-981 disrupts various cellular processes that contribute to cancer cell proliferation, DNA repair, metastasis, and survival. []
Q2: What are the downstream effects of TAK-981 mediated SUMOylation inhibition?
A2: TAK-981 exhibits pleiotropic effects on tumor cells and the tumor microenvironment. Primarily, TAK-981 disrupts the SUMOylation cascade, leading to a decrease in SUMOylated proteins and impacting cellular processes critical for cancer progression. [, , , ] These include disrupting DNA damage repair mechanisms, inducing cell cycle arrest, particularly at the G2/M transition, [, ] and promoting apoptosis. [, ]
Q3: How does TAK-981's mechanism of action make it suitable for combination therapy?
A3: TAK-981's ability to both directly inhibit tumor cell growth and activate anti-tumor immunity makes it an attractive candidate for combination therapies, particularly with monoclonal antibodies. [, , , ] Preclinical studies show synergistic antitumor activity when combined with rituximab in lymphoma models [, , ], with daratumumab in multiple myeloma and lymphoma models [, ], and with 5-azacytidine in acute myeloid leukemia models. [] This synergy stems from TAK-981's capacity to enhance antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). [, , ]
Q4: How does TAK-981 behave in vivo?
A4: TAK-981 displays linear pharmacokinetics (PK) with a mean terminal half-life ranging from 3.8 to 10.8 hours at doses ≥60 mg. [] Its PK profile shows minimal accumulation after repeated dosing. [] TAK-981 demonstrates dose-dependent target engagement, evidenced by the formation of TAK-981-SUMO adducts in tumor tissues, accompanied by a decrease in SUMOylated protein levels. [, ] This target engagement correlates with pharmacodynamic (PD) effects, including the induction of IFN-regulated gene expression in tumors and blood. [, ]
Q5: How does TAK-981 affect the tumor microenvironment?
A5: TAK-981 significantly modulates the tumor microenvironment. It triggers the infiltration and activation of immune cells, shifting the tumor microenvironment towards a pro-inflammatory "hot" state. [, ] Studies reveal increased numbers and activation of intratumoral T cells, NK cells, and M1 macrophages following TAK-981 treatment. [, , ] This immune cell infiltration is accompanied by elevated expression of interferon-stimulated genes (ISGs) and cytokines like CXCL10 and IFNγ, indicating immune system activation. [, , ]
Q6: What is the preclinical and clinical evidence supporting TAK-981's efficacy?
A6: TAK-981 demonstrates promising antitumor activity in both preclinical and early clinical studies. In vitro, it inhibits the proliferation and survival of various cancer cell lines, including lymphoma, myeloma, acute myeloid leukemia, and pancreatic cancer cells. [, , , , ] In vivo, TAK-981 shows significant tumor growth inhibition and even complete regression in syngeneic mouse models of lymphoma, colon cancer, and pancreatic cancer. [, , ] Early clinical trials in patients with relapsed/refractory lymphoma have shown promising objective responses, supporting further clinical development. []
Q7: Are there any known mechanisms of resistance to TAK-981?
A7: While research on TAK-981 resistance is ongoing, some insights are emerging. Genetic knockout studies in lymphoma models have identified potential resistance mechanisms linked to the loss of genes involved in NFκB signaling, TP53-mediated DNA damage response, and DNA damage pathways. []
Q8: What are the potential future directions for TAK-981 research?
A8: Future research on TAK-981 will likely focus on:
- Optimizing combination therapies: Investigating combinations with other immunotherapies, targeted therapies, or chemotherapy to maximize efficacy. [, , ]
- Identifying biomarkers of response: Developing biomarkers to predict which patients are most likely to benefit from TAK-981 treatment. [, ]
- Understanding and overcoming resistance: Elucidating the mechanisms underlying resistance to TAK-981 and developing strategies to prevent or overcome it. []
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